molecular formula C19H19N5O3S B11052447 2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide

2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(quinolin-8-yl)acetamide

Cat. No.: B11052447
M. Wt: 397.5 g/mol
InChI Key: LWMXLJKVOLSFIM-UHFFFAOYSA-N
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Description

2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including hydrazinecarbonyl, hydroxymethyl, and quinolinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and quinoline derivatives, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while reduction of the hydrazinecarbonyl group can produce hydrazine derivatives .

Scientific Research Applications

2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(QUINOLIN-8-YL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[3-(hydrazinecarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-quinolin-8-ylacetamide

InChI

InChI=1S/C19H19N5O3S/c1-11-8-13(9-25)16(18(27)24-20)19(22-11)28-10-15(26)23-14-6-2-4-12-5-3-7-21-17(12)14/h2-8,25H,9-10,20H2,1H3,(H,23,26)(H,24,27)

InChI Key

LWMXLJKVOLSFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)NN)CO

Origin of Product

United States

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